molecular formula C16H18O B13725099 (4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol

(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B13725099
M. Wt: 226.31 g/mol
InChI Key: VRPDYEAHFGIJNG-UHFFFAOYSA-N
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Description

(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with a complex structure that includes a biphenyl core substituted with an isopropyl group and a methanol group. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol typically involves the Grignard reaction, a well-known method for forming carbon-carbon bonds. In this process, 4-isopropylbiphenyl is reacted with a Grignard reagent, such as methylmagnesium bromide, in an anhydrous ether solvent. The reaction is carried out under inert conditions to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of (4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and impurities, making the process efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the biphenyl core provides hydrophobic interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from chemical synthesis to potential therapeutic uses .

Properties

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

[4-(4-propan-2-ylphenyl)phenyl]methanol

InChI

InChI=1S/C16H18O/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(11-17)4-6-15/h3-10,12,17H,11H2,1-2H3

InChI Key

VRPDYEAHFGIJNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CO

Origin of Product

United States

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